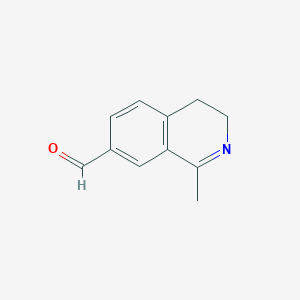

1-Methyl-3,4-dihydroisoquinoline-7-carbaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

1-methyl-3,4-dihydroisoquinoline-7-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c1-8-11-6-9(7-13)2-3-10(11)4-5-12-8/h2-3,6-7H,4-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFSBRXMPVXJAGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NCCC2=C1C=C(C=C2)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30634918 | |

| Record name | 1-Methyl-3,4-dihydroisoquinoline-7-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30634918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

823236-19-7 | |

| Record name | 1-Methyl-3,4-dihydroisoquinoline-7-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30634918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity Profiles and Mechanistic Investigations of 1 Methyl 3,4 Dihydroisoquinoline 7 Carbaldehyde

Transformations Involving the Aldehyde Functionality

The aldehyde group (–CHO) attached to the C7 position of the 1-methyl-3,4-dihydroisoquinoline (B1216472) core is a site of rich chemical reactivity, participating in a variety of transformations typical of aromatic aldehydes.

Condensation Reactions (e.g., Knoevenagel, Aldol)

Knoevenagel Condensation: This reaction involves the condensation of an aldehyde or ketone with a compound possessing an active methylene (B1212753) group, catalyzed by a weak base. wikipedia.org For 1-Methyl-3,4-dihydroisoquinoline-7-carbaldehyde, a Knoevenagel condensation would entail its reaction with an active methylene compound, such as malonic acid or its esters, to yield an α,β-unsaturated product after dehydration. wikipedia.org The reaction is initiated by the deprotonation of the active methylene compound by a base, forming a nucleophilic enolate which then attacks the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration leads to the formation of a new carbon-carbon double bond. The general mechanism involves nucleophilic addition to the carbonyl group followed by elimination of a water molecule.

Aldol (B89426) Condensation: In an Aldol condensation, an enol or enolate ion reacts with a carbonyl compound to form a β-hydroxy aldehyde or β-hydroxy ketone. ncert.nic.inwikipedia.org this compound can act as the electrophilic partner in a crossed-aldol condensation with another carbonyl compound that can form an enolate. masterorganicchemistry.comlibretexts.org Due to the absence of α-hydrogens, it cannot self-condense. The reaction is typically catalyzed by a base, which generates the nucleophilic enolate that attacks the carbonyl carbon of the dihydroisoquinoline carbaldehyde. masterorganicchemistry.com The resulting β-hydroxy aldehyde can then undergo dehydration, often upon heating, to yield an α,β-unsaturated aldehyde. masterorganicchemistry.com

Table 1: Representative Condensation Reactions of Aromatic Aldehydes

| Reaction Type | Aldehyde | Active Methylene Compound/Enolate Source | Catalyst | Product Type |

| Knoevenagel | Aromatic Aldehyde | Malononitrile (B47326) | Piperidine | α,β-Unsaturated dinitrile |

| Knoevenagel | Aromatic Aldehyde | Ethyl acetoacetate | Base | α,β-Unsaturated ketoester |

| Aldol | Aromatic Aldehyde | Acetone | NaOH | α,β-Unsaturated ketone |

| Aldol | Aromatic Aldehyde | Acetaldehyde | Base | α,β-Unsaturated aldehyde |

This table presents generalized examples of condensation reactions with aromatic aldehydes, which are expected to be analogous to the reactivity of this compound.

Oxidation and Reduction Pathways of the Carbaldehyde Group

Oxidation: The aldehyde functionality of this compound can be readily oxidized to the corresponding carboxylic acid. A variety of oxidizing agents can be employed for this transformation. Common reagents include potassium permanganate (KMnO4), and chromic acid (H2CrO4). The oxidation typically proceeds through a hydrate intermediate, which is formed by the addition of water to the aldehyde. This hydrate is then oxidized to the carboxylic acid.

Reduction: The carbaldehyde group can be reduced to a primary alcohol (a hydroxymethyl group). This is a common transformation in organic synthesis and can be achieved using various reducing agents. masterorganicchemistry.com Common laboratory reagents for this purpose include sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4). masterorganicchemistry.com These reagents deliver a hydride ion (H-) to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide to yield the alcohol. masterorganicchemistry.com Catalytic hydrogenation can also be employed for this reduction. masterorganicchemistry.com

Table 2: Common Reagents for the Oxidation and Reduction of Aromatic Aldehydes

| Transformation | Reagent | Product Functional Group |

| Oxidation | Potassium permanganate (KMnO4) | Carboxylic acid |

| Oxidation | Chromic acid (H2CrO4) | Carboxylic acid |

| Reduction | Sodium borohydride (NaBH4) | Primary alcohol |

| Reduction | Lithium aluminum hydride (LiAlH4) | Primary alcohol |

| Reduction | Catalytic Hydrogenation (H2/catalyst) | Primary alcohol |

This table provides examples of common reagents used for the oxidation and reduction of aromatic aldehydes, which are applicable to this compound.

Nucleophilic Addition Reactions to the Carbonyl

The carbonyl carbon of the aldehyde group is electrophilic and susceptible to attack by a wide range of nucleophiles. wikipedia.orgucalgary.ca This fundamental reaction leads to the formation of a tetrahedral intermediate, which is then typically protonated to give the final addition product. ucalgary.ca The reactivity of the carbonyl group can be enhanced by acid catalysis, which involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic. ucalgary.ca

Examples of nucleophiles that can add to the aldehyde include:

Organometallic reagents: Grignard reagents (RMgX) and organolithium reagents (RLi) add to the aldehyde to form secondary alcohols after acidic workup.

Cyanide: The addition of hydrogen cyanide (HCN) or a cyanide salt (e.g., KCN) forms a cyanohydrin.

Amines: Primary amines react to form imines (Schiff bases), while secondary amines yield enamines. beilstein-journals.org

Reactions of the Dihydroisoquinoline Nitrogen Atom

The nitrogen atom in the 3,4-dihydroisoquinoline (B110456) ring possesses a lone pair of electrons and exhibits nucleophilic and basic properties, allowing it to participate in various reactions.

N-Alkylation and N-Acylation Reactions

N-Alkylation: The nitrogen atom of 1-Methyl-3,4-dihydroisoquinoline can be alkylated using alkyl halides. nih.gov This reaction proceeds via a nucleophilic substitution mechanism, where the nitrogen atom acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide. acsgcipr.org This results in the formation of a quaternary isoquinolinium salt. nih.gov The reactivity of the alkyl halide follows the order I > Br > Cl. acsgcipr.org

N-Acylation: The nitrogen atom can also undergo acylation with acylating agents such as acyl chlorides or acid anhydrides to form N-acyl-3,4-dihydroisoquinolinium intermediates. derpharmachemica.comsemanticscholar.org This reaction is a nucleophilic acyl substitution where the nitrogen atom attacks the carbonyl carbon of the acylating agent. derpharmachemica.com

Formation of Iminium Ions and Subsequent Reactivity

The imine-like C=N bond in the 3,4-dihydroisoquinoline ring can be protonated or alkylated to form a highly electrophilic iminium ion. wikipedia.org This iminium ion intermediate is a key species in several important reactions, including the Pictet-Spengler reaction. wikipedia.orgnrochemistry.comchemrxiv.org The formation of the iminium ion significantly enhances the electrophilicity of the C1 carbon, making it susceptible to attack by nucleophiles. wikipedia.org

In the context of the Pictet-Spengler reaction, a β-arylethylamine condenses with an aldehyde or ketone to form an iminium ion, which then undergoes an intramolecular electrophilic aromatic substitution to form a tetrahydroisoquinoline. wikipedia.org While this compound is already a cyclic system, the principle of iminium ion reactivity is relevant. N-acylation can also lead to the formation of N-acyliminium ions, which are even more powerful electrophiles and can react with various nucleophiles. wikipedia.org

Reactivity of the Dihydroisoquinoline Ring System

The reactivity of this compound is governed by the interplay of its constituent functional groups: the dihydroisoquinoline core, the C1-methyl group, and the C7-carbaldehyde group. The dihydroisoquinoline ring contains both an aromatic portion (the benzene ring) and a cyclic imine (the dihydro-N-heterocycle).

Electrophilic Aromatic Substitution Reactions

Electrophilic Aromatic Substitution (EAS) is a fundamental class of reactions for aromatic compounds. The reaction proceeds through a two-step mechanism: initial attack by an electrophile (E+) on the electron-rich aromatic ring to form a resonance-stabilized carbocation intermediate (a benzenonium ion), followed by the loss of a proton to restore aromaticity. masterorganicchemistry.commsu.edu The first step is typically the slow, rate-determining step of the reaction. masterorganicchemistry.com

In the case of this compound, the benzene ring is substituted with two groups that influence the regioselectivity and rate of substitution:

The Dihydroisoquinoline Moiety: The fused dihydro-N-heterocyclic ring, specifically the alkyl portion attached to the benzene ring, acts as an electron-donating group (activating group) through an inductive effect. Activating groups generally direct incoming electrophiles to the ortho and para positions.

The Carbaldehyde Group (-CHO): This group is strongly electron-withdrawing due to the electronegativity of the oxygen atom and resonance effects. It is a deactivating group, making electrophilic substitution slower compared to benzene, and it directs incoming electrophiles to the meta position relative to itself. youtube.com

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Substituent Group | Position | Electronic Effect | Directing Influence |

|---|---|---|---|

| Dihydroisoquinoline Moiety | Fused at C4a, C8a | Activating (Inductive) | ortho, para (to C6, C8) |

| Carbaldehyde (-CHO) | C7 | Deactivating (Resonance) | meta (to C6, C8) |

| Predicted Reaction Sites | | | C6 and C8 |

Common EAS reactions include nitration (using HNO₃/H₂SO₄), halogenation (e.g., Br₂/FeBr₃), and Friedel-Crafts acylation/alkylation. masterorganicchemistry.com

Hydrogenation and Dehydrogenation Studies

The dihydroisoquinoline ring system can undergo both hydrogenation (addition of hydrogen) and dehydrogenation (removal of hydrogen).

Hydrogenation: The C=N double bond of the imine functional group within the dihydroisoquinoline ring is susceptible to reduction. Catalytic hydrogenation, often employing catalysts like palladium, platinum, or nickel, would reduce the imine to an amine, yielding the corresponding 1-methyl-1,2,3,4-tetrahydroisoquinoline-7-carbaldehyde. The aromatic ring can also be hydrogenated under more forcing conditions (higher pressures and temperatures), but the imine bond is significantly more reactive.

Dehydrogenation: Conversely, 3,4-dihydroisoquinolines can be oxidized to their fully aromatic isoquinoline (B145761) counterparts. organic-chemistry.org This process, a dehydrogenation, re-establishes the aromaticity of the nitrogen-containing ring. This transformation can be achieved using various oxidizing agents or catalytic methods, such as palladium on carbon (Pd/C) at high temperatures. Such a reaction would convert this compound into 1-methylisoquinoline-7-carbaldehyde. Studies on related N-heterocycles have explored various catalysts for acceptorless dehydrogenation, which is a key process in hydrogen storage systems. researchgate.net

Cycloaddition Reactions (e.g., [3+2] cycloaddition)

Cycloaddition reactions are powerful tools for constructing cyclic molecules. The dihydroisoquinoline scaffold can participate in such reactions, particularly 1,3-dipolar cycloadditions. The imine moiety can react with or generate a 1,3-dipole, such as an azomethine ylide, which can then undergo a [3+2] cycloaddition with a suitable dipolarophile (e.g., an alkene or alkyne). nih.gov

While no specific studies on this compound have been reported, research on related systems demonstrates the feasibility of this approach. For instance, N-substituted dihydroisoquinolinium salts can be deprotonated to form azomethine ylides that readily engage in cycloadditions to build complex, fused-ring systems. researchgate.net The intramolecular variant of this reaction is a key step in synthesizing pyrroloisoquinoline scaffolds. nih.gov Similarly, tetrahydroisoquinolines have been employed as dipolarophiles in multi-component 1,3-dipolar cycloaddition reactions to create complex spirooxindoles. nih.gov

Detailed Mechanistic Studies of Key Reactions of this compound

Detailed mechanistic investigations for this specific molecule are not available. The following discussion is based on established mechanisms for the relevant reaction classes.

Identification and Characterization of Reaction Intermediates

The identification of reaction intermediates is crucial for understanding a reaction mechanism.

In Electrophilic Aromatic Substitution: The key intermediate is the benzenonium ion (also known as an arenium ion or sigma complex). For the title compound, electrophilic attack at the C6 position would result in a carbocation with the positive charge delocalized across the C7-aldehyde, the C8, and the C4a positions. Spectroscopic techniques like NMR could potentially be used to observe such stable intermediates at low temperatures.

In Cycloaddition Reactions: For a [3+2] cycloaddition involving an azomethine ylide, the ylide itself is the critical intermediate. This 1,3-dipole is typically generated in situ and is highly reactive. Its formation and subsequent reaction are often the focus of mechanistic studies, which might involve trapping experiments or computational modeling to characterize its structure and energy.

Kinetic and Thermodynamic Considerations in Reaction Pathways

Kinetic and thermodynamic data provide quantitative insight into reaction rates and product stability.

Kinetics: In electrophilic aromatic substitution, the first step—the formation of the benzenonium ion—disrupts the aromaticity of the ring and is associated with a high activation energy, making it the rate-determining step. masterorganicchemistry.com The presence of the deactivating carbaldehyde group on this compound would be expected to increase this activation energy, thus slowing the reaction rate compared to unsubstituted or activated benzene rings. A kinetic isotope effect is generally not observed for the C-H bond cleavage in the second step, supporting the first step as rate-limiting. masterorganicchemistry.com

Thermodynamics: Electrophilic aromatic substitution is typically an exothermic process. The final product is thermodynamically favored because the stability of the aromatic ring is restored. In hydrogenation/dehydrogenation reactions, the equilibrium can be shifted by temperature and pressure. Dehydrogenation to the fully aromatic isoquinoline is often thermodynamically favored at high temperatures due to the large positive entropy change associated with the release of hydrogen gas. researchgate.net Conversely, hydrogenation is typically favored at lower temperatures and higher pressures.

Advanced Spectroscopic and Structural Analysis Strategies for 1 Methyl 3,4 Dihydroisoquinoline 7 Carbaldehyde

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for elucidating the molecular structure of 1-Methyl-3,4-dihydroisoquinoline-7-carbaldehyde. By mapping the chemical environment of magnetically active nuclei, primarily ¹H and ¹³C, NMR provides definitive evidence of the compound's connectivity and spatial arrangement.

1D NMR (¹H, ¹³C) and 2D NMR Techniques (COSY, HSQC, HMBC, NOESY)

One-dimensional (1D) NMR provides fundamental structural information. The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring protons through spin-spin coupling, while the ¹³C NMR spectrum indicates the number of unique carbon atoms.

Based on the analysis of structurally similar compounds, such as 7-methyl-3,4-dihydroisoquinoline and quinoline-7-carbaldehyde, a predicted set of chemical shifts for this compound can be established. The aldehyde proton is expected to appear significantly downfield (around 10.0 ppm) due to the strong deshielding effect of the carbonyl group. The aromatic protons will exhibit shifts and coupling patterns characteristic of a 1,2,4-trisubstituted benzene ring. The aliphatic protons of the dihydroisoquinoline core are anticipated as two triplets, while the C1-methyl group would present as a singlet.

Predicted ¹H and ¹³C NMR Data

| Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Multiplicity / Notes |

|---|---|---|---|

| -CHO | ~10.01 | ~192.5 | Singlet (s) |

| C1 | - | ~168.2 | Imine carbon |

| 1-CH₃ | ~2.45 | ~21.5 | Singlet (s) |

| C3 | ~3.80 | ~47.5 | Triplet (t) |

| C4 | ~2.85 | ~25.0 | Triplet (t) |

| C4a | - | ~135.0 | Quaternary |

| C5 | ~7.30 | ~128.8 | Doublet (d) |

| C6 | ~7.65 | ~129.5 | Doublet of doublets (dd) |

| C7 | - | ~136.0 | Quaternary |

| C8 | ~7.85 | ~130.0 | Doublet (d) |

| C8a | - | ~138.0 | Quaternary |

Two-dimensional (2D) NMR techniques are employed to confirm the assignments made from 1D spectra:

COSY (Correlation Spectroscopy): This experiment would verify the coupling between the aliphatic protons at C3 and C4, as well as correlations between adjacent aromatic protons (H5, H6, and H8).

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton signal with its directly attached carbon atom, confirming the assignments in the ¹H and ¹³C spectra.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals through-space proximities. A significant NOE correlation would be expected between the C1-methyl protons and the aromatic proton at C8, confirming their spatial relationship.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is indispensable for confirming the elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically within 5 ppm), HRMS can distinguish between compounds with the same nominal mass but different elemental formulas.

For this compound (Molecular Formula: C₁₁H₁₁NO), the theoretical exact mass of the protonated molecule [M+H]⁺ would be calculated and compared to the experimental value.

Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), provides further structural confirmation by breaking the molecule into smaller, predictable fragments. The imine bond and the dihydroisoquinoline ring are common sites of fragmentation.

Predicted HRMS Data and Fragmentation

| Ion/Fragment | Formula | Predicted m/z | Notes |

|---|---|---|---|

| [M+H]⁺ | C₁₁H₁₂NO⁺ | 174.0913 | Protonated molecular ion |

| [M-CH₃]⁺ | C₁₀H₈NO⁺ | 158.0600 | Loss of the C1-methyl group |

| [M-CHO]⁺ | C₁₀H₁₀N⁺ | 144.0808 | Loss of the formyl radical |

| Retro-Diels-Alder Fragment | C₉H₈N⁺ | 130.0651 | Loss of ethylene (C₂H₄) from the dihydro- portion |

X-Ray Crystallography for Absolute and Relative Stereochemistry Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. mdpi.comresearchgate.net This technique provides precise data on bond lengths, bond angles, and torsional angles, offering an unambiguous depiction of the molecular architecture.

For this compound, obtaining a single crystal of suitable quality would allow for the complete elucidation of its solid-state conformation. It would confirm the planarity of the aromatic ring and the conformation of the partially saturated heterocyclic ring. Furthermore, X-ray crystallography reveals intermolecular interactions within the crystal lattice, such as hydrogen bonding or π-stacking, which influence the material's bulk properties. While no public crystal structure data is available for this specific compound, the technique has been successfully applied to numerous dihydroisoquinoline and tetrahydroisoquinoline derivatives, demonstrating its utility in this chemical class. mdpi.comresearchgate.netrsc.orgnih.gov

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

For this compound, the IR spectrum would be dominated by strong absorptions corresponding to the carbonyl (C=O) stretch of the aldehyde and the imine (C=N) stretch. Aromatic C=C and C-H stretching vibrations, as well as aliphatic C-H stretching vibrations, would also be prominent.

Predicted Key Vibrational Frequencies

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| Aromatic C-H | Stretch | 3100-3000 | Medium |

| Aliphatic C-H | Stretch | 2980-2850 | Medium |

| Aldehyde C-H | Stretch (Fermi doublet) | ~2850 and ~2750 | Weak-Medium |

| Aldehyde C=O | Stretch | ~1705-1685 | Strong |

| Imine C=N | Stretch | ~1640-1620 | Medium-Strong |

| Aromatic C=C | Stretch | ~1600, ~1500 | Medium-Strong |

Raman spectroscopy would provide complementary information, particularly for the less polar C=N and C=C bonds, aiding in a complete vibrational assignment.

Advanced Chromatographic Methods for Purity Assessment and Mixture Analysis (e.g., LC-MS, GC-MS)

Advanced chromatographic techniques coupled with mass spectrometry are essential for verifying the purity of synthesized this compound and for its quantitation in complex matrices.

Liquid Chromatography-Mass Spectrometry (LC-MS): This is a highly suitable technique for analyzing this compound. A typical method would involve a reverse-phase C18 column with a mobile phase gradient of water and acetonitrile containing a small amount of acid (e.g., 0.1% formic acid) to ensure good peak shape and ionization. mdpi.com The UV detector would provide a chromatogram to assess purity based on the retention time, while the coupled mass spectrometer would confirm the identity of the peak by providing the mass-to-charge ratio of the eluting compound. mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS): Given the likely volatility of the compound, GC-MS is also a viable analytical method. The sample would be vaporized and separated on a capillary column before entering the mass spectrometer. Electron ionization (EI) is typically used in GC-MS, which would generate a characteristic fragmentation pattern that can serve as a chemical fingerprint for identification and library matching. nih.gov This method is highly effective for purity assessment and detecting volatile impurities.

Theoretical and Computational Investigations of 1 Methyl 3,4 Dihydroisoquinoline 7 Carbaldehyde

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptorsmdpi.commdpi.com

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the electronic characteristics of molecules. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within a molecule. From these fundamental calculations, a variety of electronic and reactivity descriptors can be derived. These descriptors quantify aspects of a molecule's reactivity, helping to predict how it will interact with other chemical species. For 1-Methyl-3,4-dihydroisoquinoline-7-carbaldehyde, such calculations would reveal the influence of the methyl, imine, and carbaldehyde functional groups on the electron density of the dihydroisoquinoline core.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity analysis, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energy of the HOMO is related to a molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy relates to its ability to accept electrons (electrophilicity). pku.edu.cn The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A small energy gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. ajchem-a.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the imine nitrogen, indicating these are likely sites for electrophilic attack. Conversely, the LUMO would likely be centered on the electron-deficient carbaldehyde group and the imine carbon, marking them as probable sites for nucleophilic attack. nih.gov

| Parameter | Symbol | Value (eV) | Interpretation |

|---|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | -6.25 | Indicates electron-donating ability (nucleophilicity). |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.80 | Indicates electron-accepting ability (electrophilicity). |

| HOMO-LUMO Energy Gap | ΔE = ELUMO - EHOMO | 4.45 | Relates to chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. |

| Ionization Potential | I ≈ -EHOMO | 6.25 | Energy required to remove an electron. |

| Electron Affinity | A ≈ -ELUMO | 1.80 | Energy released when an electron is added. |

| Global Hardness | η = (I - A) / 2 | 2.225 | Measures resistance to change in electron distribution. |

| Chemical Potential | μ = -(I + A) / 2 | -4.025 | Represents the escaping tendency of electrons. |

| Electrophilicity Index | ω = μ2 / 2η | 3.64 | Quantifies the global electrophilic nature of the molecule. |

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution across a molecule's surface. nih.govresearchgate.net It is a valuable tool for identifying the regions most susceptible to electrophilic and nucleophilic attack. nih.gov The MEP map is colored to indicate different electrostatic potential values: red typically signifies regions of high electron density (negative potential), which are attractive to electrophiles, while blue indicates regions of low electron density (positive potential), which are susceptible to nucleophilic attack. wolfram.com Green and yellow represent areas with intermediate or near-zero potential. nih.govresearchgate.net

In the case of this compound, an MEP analysis would likely show a significant negative potential (red/yellow) around the oxygen atom of the carbaldehyde group and the nitrogen atom of the imine group, due to the high electronegativity of these atoms. These sites represent the primary centers for hydrogen bonding and nucleophilic interactions. Conversely, positive potential (blue) would be expected around the hydrogen atoms of the methyl group and the aromatic ring, as well as the aldehyde proton, identifying them as potential sites for electrophilic interactions. nih.gov

| Molecular Region | Predicted Electrostatic Potential | Predicted Charge | Reactivity Implication |

|---|---|---|---|

| Carbaldehyde Oxygen | Strongly Negative (Red) | Partial Negative (δ-) | Site for electrophilic attack and hydrogen bond accepting. |

| Imine Nitrogen | Negative (Yellow/Orange) | Partial Negative (δ-) | Site for protonation and electrophilic attack. |

| Imine Carbon (C1) | Slightly Positive (Green/Blue) | Partial Positive (δ+) | Site for nucleophilic attack. |

| Carbaldehyde Carbon | Strongly Positive (Blue) | Partial Positive (δ+) | Primary site for nucleophilic attack. |

| Aromatic Ring Hydrogens | Positive (Blue) | Partial Positive (δ+) | Sites for weak intermolecular interactions. |

Conformational Analysis and Molecular Dynamics Simulationsnih.gov

While quantum chemical calculations often focus on a molecule's static, minimum-energy state, molecules are dynamic entities. Conformational analysis and molecular dynamics (MD) simulations are computational techniques used to explore the range of shapes a molecule can adopt and its behavior over time. nih.gov Conformational analysis identifies stable low-energy conformers and the energy barriers between them. MD simulations model the atomic motions of a molecule, providing a dynamic picture of its structural fluctuations in a simulated environment (e.g., in a solvent like water) at a given temperature and pressure. physchemres.org

For this compound, the dihydroisoquinoline ring is not perfectly planar. researchgate.net MD simulations could reveal the flexibility of this ring system and the rotational freedom of the C7-carbaldehyde bond. These simulations would help determine the most populated conformations in solution and analyze the stability of key intramolecular and intermolecular interactions, such as hydrogen bonds with solvent molecules.

| Simulation Parameter | Typical Value/Condition | Purpose/Insight Gained |

|---|---|---|

| Force Field | AMBER, CHARMM | Defines the potential energy function for atomic interactions. |

| Solvent Model | TIP3P Water | Simulates an aqueous environment to study solvation effects. |

| Simulation Time | 100-500 nanoseconds | Allows for sufficient sampling of conformational space. |

| Temperature/Pressure | 300 K / 1 bar | Simulates standard physiological or laboratory conditions. |

| Analysis Metrics | RMSD, RMSF, Dihedral Angles | Quantifies structural stability, atomic fluctuations, and conformational changes over time. |

Computational Prediction of Reaction Pathways and Transition Statesnih.gov

A significant application of quantum chemistry is the elucidation of chemical reaction mechanisms. nih.gov By calculating the potential energy surface for a reaction, chemists can identify the lowest energy path from reactants to products. This involves locating and characterizing the structures of transition states—the high-energy intermediates that represent the bottleneck of a reaction. The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate.

For this compound, one could computationally model various reactions, such as the nucleophilic addition of a Grignard reagent to the carbaldehyde group or a Pictet-Spengler type reaction. organic-chemistry.org Calculations would predict the stereochemical outcome of the reaction, identify the structure of the transition state, and provide a quantitative estimate of the reaction barrier. nih.gov This information is invaluable for optimizing reaction conditions and predicting the feasibility of synthetic routes.

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | This compound + Nucleophile | 0.0 (Reference) |

| Transition State (TS) | Structure where the new C-C bond is partially formed. | +15.5 |

| Product | The resulting alcohol after nucleophilic addition. | -10.2 |

In Silico Design Principles for Novel Isoquinoline (B145761) Derivativeswolfram.com

The ultimate goal of many computational studies is to guide the design of new molecules with enhanced properties. This process, known as in silico design, leverages the insights gained from electronic structure, reactivity, and dynamics simulations to rationally modify a parent scaffold. mdpi.com For the this compound scaffold, computational data can inform the design of derivatives for various applications, such as novel therapeutic agents. mdpi.commdpi.com

For example, FMO and MEP analyses can suggest where to place electron-donating or electron-withdrawing groups to tune the molecule's reactivity or its ability to bind to a biological target. mdpi.com Molecular dynamics simulations can then be used to assess how these modifications affect the molecule's conformational flexibility and interactions with a target protein. This iterative cycle of design, calculation, and analysis allows for the rapid screening of many potential derivatives before committing to costly and time-consuming laboratory synthesis. nih.gov

| Design Goal | Proposed Modification | Computational Justification | Guiding Method |

|---|---|---|---|

| Increase Electrophilicity at C7-Carbonyl | Add an electron-withdrawing group (e.g., -NO2) to the aromatic ring. | Lowers the LUMO energy, making the carbonyl carbon more susceptible to nucleophilic attack. | FMO Analysis |

| Enhance Hydrogen Bonding Capability | Replace the C1-methyl group with a hydroxyl (-OH) or amino (-NH2) group. | Introduces new hydrogen bond donor sites, identified as favorable by MEP analysis. | MEP Mapping |

| Improve Binding to a Target Protein | Introduce bulky substituents at the C1 position. | To achieve better shape complementarity with a specific protein binding pocket. | Molecular Docking & MD |

| Alter Reaction Stereoselectivity | Introduce a chiral auxiliary at the nitrogen atom. | To sterically block one face of the molecule, favoring attack from the other side. | Transition State Modeling |

The Role of 1 Methyl 3,4 Dihydroisoquinoline 7 Carbaldehyde As a Versatile Synthetic Building Block

Precursor in the Synthesis of Complex Organic Molecules

The 1,2,3,4-tetrahydroisoquinoline (B50084) (THIQ) framework, which can be derived from 3,4-dihydroisoquinolines, is a core structure in a vast array of natural products and synthetic compounds with significant biological activity. rsc.orgnih.gov These alkaloids and their analogs have garnered considerable attention in medicinal chemistry. rsc.org Synthetic strategies often employ substituted 3,4-dihydroisoquinolines as key intermediates. For instance, the Bischler-Napieralski reaction, which generates 3,4-dihydroisoquinoline (B110456) derivatives, is a classic method for building the core of these complex molecules. rsc.org The resulting dihydroisoquinolines can then be reduced to the corresponding tetrahydroisoquinolines. rsc.org The presence of a carbaldehyde group, as in 1-Methyl-3,4-dihydroisoquinoline-7-carbaldehyde, would offer a reactive handle for further elaboration, allowing for its incorporation into more complex molecular architectures through reactions such as aldol (B89426) condensations, reductive aminations, or Wittig reactions.

Scaffold for the Generation of Diverse Chemical Libraries

The 3,4-dihydroisoquinoline scaffold is utilized in the generation of chemical libraries for drug discovery and chemical biology. mdpi.com Methodologies like the Pictet-Spengler and Bischler-Napieralski reactions, especially when assisted by techniques like microwave irradiation, are amenable to combinatorial synthesis, allowing for the rapid production of a wide range of substituted isoquinoline (B145761) analogues. The functional group on the dihydroisoquinoline ring system can be varied to create a library of diverse compounds. A compound like this compound would be an excellent starting point for library synthesis, as the aldehyde group can react with a diverse set of reagents (e.g., amines, hydrazines, organometallics) to quickly generate a large number of distinct molecules for biological screening. mdpi.com

Intermediate in the Development of Advanced Organic Materials

Research has shown that certain dihydroisoquinoline derivatives possess interesting photophysical properties. For example, some 7,8-dihydroisoquinoline (B3349891) derivatives have been explored as luminescent materials. acs.org These compounds can exhibit fluorescence and have potential applications in optical-recording systems, light sources, and information displays. acs.org The electronic properties of these materials are influenced by the substituents on the isoquinoline ring. acs.org The aldehyde group in this compound could be used to conjugate the dihydroisoquinoline core to other chromophores or polymer backbones, potentially leading to the development of novel functional polymers or optical materials with tailored properties.

Utility in Heterocyclic Chemistry for Accessing Diverse Fused Ring Systems

3,4-Dihydroisoquinolines are valuable precursors for the synthesis of various fused heterocyclic systems. uomustansiriyah.edu.iq They can undergo cycloaddition and annulation reactions to build more complex, polycyclic structures. For example, 1-methyl-3,4-dihydroisoquinoline (B1216472) reacts with cyclic anhydrides in a Castagnoli-Cushman type reaction to form tricyclic fused systems like benzo[a]quinolizidinones. nih.gov Similarly, reactions with α,β-unsaturated esters or amides can yield thiazolo[2,3-α]isoquinoline derivatives. nih.gov The aldehyde functionality of this compound would likely participate in intramolecular cyclization reactions or serve as an anchor point for building additional fused rings, thereby providing access to novel and diverse heterocyclic frameworks.

Future Perspectives and Emerging Research Directions for 1 Methyl 3,4 Dihydroisoquinoline 7 Carbaldehyde

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of 3,4-dihydroisoquinolines has traditionally been dominated by classic reactions such as the Bischler-Napieralski and Pictet-Spengler cyclizations. nih.govorganic-chemistry.org Future research will likely focus on refining these methods to be more sustainable and efficient for the specific synthesis of 1-methyl-3,4-dihydroisoquinoline-7-carbaldehyde. Key areas of development include the use of microwave-assisted organic synthesis (MAOS) to reduce reaction times and improve yields, as has been demonstrated for related 1-substituted tetrahydroisoquinolines. nih.gov

Furthermore, the exploration of novel catalytic systems is a promising frontier. Metal-free catalysis, for instance, using iodine to promote three-component reactions, could offer a greener alternative to traditional methods that often rely on harsh reagents like POCl₃ or strong acids. researchgate.net Directed ortho-lithiation strategies, followed by formylation and cyclization, also present a viable, albeit complex, route that could be optimized for sustainability. nih.gov

| Methodology | Potential Precursors | Key Reagents/Catalysts | Potential Advantages |

| Modified Bischler-Napieralski | N-[2-(3-formyl-4-hydroxyphenyl)ethyl]acetamide | Trifluoromethanesulfonic anhydride, 2-chloropyridine | Mild conditions, short reaction times. organic-chemistry.org |

| Pictet-Spengler Reaction | 3-(2-aminoethyl)benzaldehyde, Acetaldehyde | Brønsted or Lewis acids, Microwave irradiation | Atom economy, potential for enantioselectivity. nih.gov |

| Directed Lithiation | N-pivaloyl-3-methoxyphenylethylamine | n-Butyllithium, Dimethylformamide (DMF) | High regioselectivity for functionalization. nih.gov |

| Three-Component Reaction | An aromatic aldehyde, an amine, and an alkyne derivative | Iodine or other metal-free catalysts | High efficiency, operational simplicity. researchgate.net |

Exploration of Unprecedented Reactivity Modes and Selective Transformations

The dual functionality of this compound opens avenues for exploring unique reactivity. The imine moiety within the dihydroisoquinoline ring can act as a nucleophile or be reduced to the corresponding tetrahydroisoquinoline. nih.gov Concurrently, the aldehyde group at the C-7 position is ripe for a myriad of transformations.

Future research could investigate selective transformations, where one functional group reacts while the other remains untouched or is protected. For example, the selective reduction of the imine using a mild reducing agent like sodium borohydride (B1222165) could yield 1-methyl-1,2,3,4-tetrahydroisoquinoline-7-carbaldehyde. nih.gov Conversely, chemoselective reactions at the aldehyde, such as Wittig olefination or aldol (B89426) condensation, could be explored while preserving the imine.

A particularly intriguing area is the potential for intramolecular reactions. For instance, derivatization of the 1-methyl group could be followed by a cyclization event involving the 7-carbaldehyde, leading to novel polycyclic aromatic systems. The reactivity of the 1-methyl group in related isoquinolines has been shown to be a handle for constructing more complex fused heterocyclic systems. researchgate.net

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of synthetic routes for this compound with flow chemistry platforms offers significant advantages in terms of safety, scalability, and process control. nih.gov Continuous-flow processing can allow for the safe handling of hazardous reagents or unstable intermediates by ensuring they are generated and consumed in small volumes within the reactor. nih.govbeilstein-journals.org This is particularly relevant for reactions involving highly reactive organometallic species or hazardous oxidants.

Automated synthesis platforms can be employed to rapidly screen reaction conditions (e.g., temperature, pressure, catalyst loading, residence time) to optimize the synthesis of the target compound and its derivatives. beilstein-journals.org This high-throughput approach can accelerate the discovery of optimal synthetic protocols and facilitate the creation of a library of derivatives for further study. For example, an automated system could efficiently explore various aldehydes and ketones in aldol condensation reactions with the target molecule, rapidly generating a diverse set of products. beilstein-journals.org

| Flow Chemistry Application | Target Transformation | Potential Benefits |

| Microreactor Synthesis | Bischler-Napieralski Cyclization | Improved heat transfer, enhanced safety with corrosive reagents, reduced reaction times. beilstein-journals.org |

| Continuous Reduction | Imine to Amine Conversion | Precise control over stoichiometry of reducing agents, safe handling of reagents like NaBH₄. nih.gov |

| Automated Derivatization | Aldehyde Condensation Reactions | High-throughput screening of reaction partners, rapid library generation. beilstein-journals.org |

| Photocatalysis in Flow | C-H Functionalization | Efficient light penetration, controlled irradiation time, improved reaction yields. nih.gov |

Advanced Computational Tools for Predictive Synthesis and Reactivity

Computational chemistry is poised to play a pivotal role in predicting the synthetic accessibility and reactivity of this compound. Density Functional Theory (DFT) calculations can be used to model reaction pathways, elucidate mechanisms, and predict the stability of intermediates and transition states for its synthesis. This predictive power can guide experimental design, saving time and resources by identifying the most promising synthetic routes before they are attempted in the lab.

Furthermore, computational tools can predict the molecule's electronic properties, such as its frontier molecular orbitals (HOMO-LUMO), which are crucial for understanding its reactivity in cycloaddition reactions or its potential as an electronic material. researchgate.net In silico simulations can also be used to predict spectroscopic data (e.g., NMR, IR spectra), which can aid in the characterization of newly synthesized derivatives. The use of computational methods to rationalize structure-activity relationships has been demonstrated for related isoquinoline (B145761) systems. nih.gov

Derivatization Towards Undiscovered Functional Materials and Chemical Probes (non-biological)

The unique structure of this compound makes it an attractive scaffold for the development of novel non-biological functional materials and chemical probes. The aromatic core, combined with the electron-withdrawing aldehyde group, suggests potential applications in materials science.

Derivatization of the aldehyde group can lead to a variety of functional materials. For example:

Condensation with aniline (B41778) derivatives could produce Schiff bases, which are known for their interesting optical and electronic properties, potentially leading to new dyes or liquid crystals.

Knoevenagel condensation with active methylene (B1212753) compounds like malononitrile (B47326) could extend the π-conjugated system, a key feature for organic semiconductors or nonlinear optical materials.

Polymerization reactions involving the aldehyde could lead to the formation of novel polymers with unique thermal or mechanical properties.

The dihydroisoquinoline nitrogen and the aldehyde oxygen could also function as a bidentate ligand for metal ions. This suggests that the molecule and its derivatives could be developed as chemical probes or sensors for the detection of specific metal cations through colorimetric or fluorometric changes upon coordination.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-Methyl-3,4-dihydroisoquinoline-7-carbaldehyde, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via cyclization of pre-functionalized precursors or modification of isoquinoline scaffolds. Reaction conditions such as temperature, catalyst choice (e.g., transition metals), and solvent polarity critically affect yield and purity. For example, optimizing the ratio of reducing agents (e.g., NaBH₄) during aldehyde formation can minimize side reactions . Chromatographic purification (e.g., silica gel column) is typically required to isolate the product, with yields ranging from 40% to 75% depending on precursor reactivity .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic and crystallographic methods?

- Methodological Answer :

- NMR : Analyze - and -NMR spectra to verify methyl group positioning (δ ~2.5 ppm for N-methyl) and aldehyde proton resonance (δ ~9.8 ppm) .

- X-ray Crystallography : Resolve the dihydroisoquinoline ring conformation and aldehyde orientation. For example, bond angles (e.g., C3–C4–C9 = 117.2°) and torsion angles (e.g., N1–C1–C2–C3 = 1.3°) confirm stereoelectronic effects .

- Mass Spectrometry : Use HRMS to validate the molecular ion peak (e.g., [M+H]⁺ at m/z 202.12) .

Q. What strategies are recommended for optimizing solubility and stability during in vitro biological assays?

- Methodological Answer :

- Solubility : Use polar aprotic solvents (e.g., DMSO) for stock solutions. For aqueous buffers, employ co-solvents like cyclodextrins or surfactants (e.g., Tween-80) .

- Stability : Store lyophilized samples at -20°C under inert gas (N₂/Ar). Monitor degradation via HPLC under accelerated conditions (e.g., 40°C for 72 hours) to assess hydrolytic susceptibility of the aldehyde group .

Advanced Research Questions

Q. What methodologies are employed to analyze the catalytic activity of 1-Methyl-3,4-dihydroisoquinoline derivatives in asymmetric hydrogenation reactions?

- Methodological Answer :

- Catalytic Screening : Test Ru(η⁶-arene)(diamine) complexes under transfer hydrogenation conditions (e.g., HCOONa in iPrOH/H₂O). Monitor enantioselectivity via chiral HPLC and kinetic resolution (e.g., 90% ee for methoxy-substituted derivatives) .

- Computational Modeling : Calculate Mulliken charges on the C=N bond to predict reactivity. For example, electron-withdrawing groups (e.g., -CF₃) enhance electrophilicity, increasing reaction rates by ~30% .

Q. How can molecular docking studies be designed to predict the interaction between this compound and therapeutic targets?

- Methodological Answer :

- Target Selection : Prioritize enzymes with hydrophobic active sites (e.g., kinases, cytochrome P450) due to the compound’s aromatic scaffold.

- Docking Workflow : Use AutoDock Vina to simulate binding poses. Parameterize the aldehyde group as a flexible residue to model covalent interactions (e.g., Schiff base formation with lysine residues). Validate with MD simulations (e.g., 100 ns runs) to assess binding stability .

Q. What approaches resolve contradictions in structure-activity relationship (SAR) data for isoquinoline derivatives?

- Methodological Answer :

- Meta-Analysis : Compare SAR tables across studies, focusing on substituent effects. For example, 1-methyl substitution enhances neuroprotective activity (IC₅₀ = 5 µM) but reduces antioxidant capacity compared to 2-methyl analogs .

- QSAR Modeling : Apply partial least squares (PLS) regression to correlate descriptors (e.g., logP, polar surface area) with bioactivity. Cross-validate using leave-one-out methods to identify outliers .

Comparative Analysis

Q. How does this compound differ from structurally similar compounds in reactivity and bioactivity?

- Methodological Answer :

- Reactivity : Unlike isoquinoline (no aldehyde), the carbaldehyde group enables nucleophilic additions (e.g., Grignard reactions) and Schiff base formation.

- Bioactivity : Compared to 3-methylisoquinoline, the dihydro ring reduces planarity, decreasing intercalation with DNA but improving blood-brain barrier penetration (logBB = 0.8 vs. 0.2) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.